Dracoflavan A

概要

説明

Dracoflavan A is a polyphenol compound found in the root of Dracontomelon dao, a tropical plant native to Southeast Asia. It has been studied for its potential medicinal benefits and is being researched for its applications in the field of biochemistry and physiology.

科学的研究の応用

Phytochemical and Anti-Staphylococcal Biofilm Assessment

Research on Dracaena draco L. ssp. draco, commonly known as the “dragon's blood tree,” has identified flavonoids as key constituents in its resin. These flavonoids, including dracoflavans, have demonstrated significant activity in preventing biofilm formation of Staphylococcus aureus at certain concentrations, highlighting their potential in addressing bacterial resistance issues (Stefano, Pitonzo, & Schillaci, 2014).

Isolation and Characterization of New Flavonoids

Research on the fruit of Daemonorops draco has led to the discovery of several new flavonoids, including dracoflavan-related compounds. These findings have expanded our understanding of the chemical diversity of this species and opened up new avenues for exploring their biological activities, particularly in relation to cytotoxicity (Wang, Dai, Cao, Chen, Zhao, Jiang, et al., 2020).

Integrated Transcriptomic and Metabolomic Analysis

Studies on Croton draco have used integrated transcriptomic and metabolomic analysis to shed light on the biosynthesis pathways of compounds like magnoflorine and taspine. This research provides valuable insights into the metabolic processes and potential therapeutic applications of these compounds (Canedo-Téxon, Ramón-Farías, Monribot-Villanueva, Villafán, Alonso-Sánchez, Pérez-Torres, Angeles, Guerrero-Analco, & Ibarra-Laclette, 2019).

Rapid Characterization of Flavonoids

Recent advancements in high-resolution mass spectrometry have enabled the rapid characterization of the chemical composition of flavonoids in Draconis Sanguis, a traditional Chinese medicinal material. This methodological progress has facilitated the identification of complex flavonoid structures, including dracoflavans (Zhao, Li, Song, Tu, 2023).

Anti-Proliferative Activity of Flavonoids

Research on Dracocephalum kotschyi Boiss. has revealed that flavonoids, such as xanthomicrol, exhibit selective antiproliferative activities against malignant cells. This study indicates the potential therapeutic value of these compounds in cancer treatment, suggesting that dracoflavans might share similar properties (Moghaddam, Ebrahimi, Rahbar-Roshandel, & Foroumadi, 2012).

Role in α-Amylase Inhibition

A study identified dracoflavan B as a new pancreatic α-amylase inhibitor, suggesting its potential role in managing conditions like diabetes. This compound's selective inhibition of α-amylase, along with its structural features, provides insights into its potential therapeutic applications (Toh, Wang, Yip, Lu, Lim, Zhang, & Huang, 2015).

Biomimetic Synthesis of Complex Flavonoids

The biomimetic synthesis of complex flavonoids from Daemonorops draco has been explored to understand their biogenesis. This approach not only clarifies the relative configurations of these compounds but also contributes to the understanding of their formation in nature (Schmid & Trauner, 2017).

Anti-Inflammatory and Antimicrobial Potential

Studies on Daemonorops draco have isolated compounds with significant anti-inflammatory, pro-proliferative, and antimicrobial activities. These findings emphasize the medicinal potential of dracoflavan-related compounds in treating various ailments (Ticona, Sánchez, Sánchez-Corral, Moreno, Ortega Doménech, 2020).

Antioxidative and Anti-Inflammatory Effects

Research has shown that extracts from Draconis Resina have antioxidative and anti-inflammatory effects in mouse macrophage cells, highlighting their potential in managing chronic inflammatory diseases (Yi, Heo, Yun, Choi, Jung, & Park, 2008).

Novel Findings in Stereochemistry

Investigations into the stereochemistry of flavonoidal alkaloids from various species have uncovered new structural details, providing a deeper understanding of these compounds' biochemical properties and potential applications (Ren, Guo, Yu, Wang, Ji, & Lou, 2008).

作用機序

Target of Action

Dracoflavan A is a novel secotriflavanoid . It’s closely related to Dracoflavan B, which has been identified as a potent and highly selective inhibitor of pancreatic α-amylase . This suggests that this compound may also target pancreatic α-amylase, an enzyme that plays a crucial role in the digestion of dietary carbohydrates .

Mode of Action

Dracoflavan B acts as a non-competitive inhibitor of pancreatic α-amylase . This means it binds to the enzyme at a site other than the active site, changing the enzyme’s shape and preventing it from effectively catalyzing its reaction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is likely the digestion of dietary carbohydrates, specifically the breakdown of starches. By inhibiting pancreatic α-amylase, this compound could potentially slow down the digestion of carbohydrates, leading to a more gradual increase in blood glucose levels after meals .

Result of Action

The inhibition of pancreatic α-amylase by this compound could lead to a slower digestion of carbohydrates and a more gradual increase in blood glucose levels after meals . This could potentially be beneficial for managing conditions like diabetes, where controlling blood glucose levels is important .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Dracoflavan A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to interact with enzymes involved in oxidative stress responses and inflammation. These interactions often involve the modulation of enzyme activity, either through inhibition or activation, which can influence the overall biochemical pathways within the cell .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in antioxidant defenses and inflammatory responses. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound can bind to enzymes, leading to either their inhibition or activation. This binding can result in changes in gene expression, particularly genes involved in oxidative stress and inflammation. The compound’s ability to modulate enzyme activity and gene expression underscores its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. This compound has shown stability under various conditions, but its degradation products can also exert biological effects. Long-term studies have indicated that this compound can sustain its biochemical and cellular effects, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exert beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it can exhibit toxic or adverse effects, including potential hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and inflammation. It interacts with enzymes such as superoxide dismutase and catalase, which are crucial for mitigating oxidative damage. Additionally, this compound can influence the levels of various metabolites, thereby affecting metabolic flux within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biological effects. The distribution of this compound within tissues is crucial for its therapeutic efficacy, as it needs to reach specific cellular compartments to modulate biochemical pathways effectively .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It is often directed to particular compartments or organelles, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. This localization allows this compound to interact with key biomolecules and exert its effects on cellular processes .

特性

IUPAC Name |

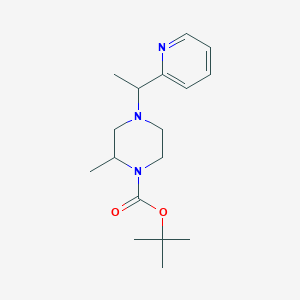

[2-[2,2-bis[(2S)-7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl]ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H46O10/c1-28-36(50)25-43(59-49(53)31-18-12-7-13-19-31)34(46(28)56-4)24-35(44-37(51)26-41(54-2)32-20-22-39(57-47(32)44)29-14-8-5-9-15-29)45-38(52)27-42(55-3)33-21-23-40(58-48(33)45)30-16-10-6-11-17-30/h5-19,25-27,35,39-40,50-52H,20-24H2,1-4H3/t39-,40-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQIJACLUQIMIE-ZAQUEYBZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1O)OC(=O)C2=CC=CC=C2)CC(C3=C4C(=C(C=C3O)OC)CCC(O4)C5=CC=CC=C5)C6=C7C(=C(C=C6O)OC)CCC(O7)C8=CC=CC=C8)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C=C1O)OC(=O)C2=CC=CC=C2)CC(C3=C4C(=C(C=C3O)OC)CC[C@H](O4)C5=CC=CC=C5)C6=C7C(=C(C=C6O)OC)CC[C@H](O7)C8=CC=CC=C8)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H46O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

794.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl [(1-pivaloylpiperidin-4-yl)methyl]carbamate](/img/structure/B3027455.png)

methanone hydrochloride](/img/structure/B3027456.png)

![tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate](/img/structure/B3027457.png)